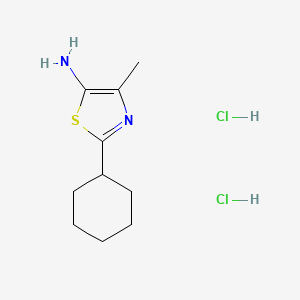

2-Cyclopropyl-1-pyridin-3-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-pyridin-3-ylethanone is a chemical compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research due to its unique structure and properties.

Scientific Research Applications

Catalysis and Synthetic Methods

The study of 2-Cyclopropyl-1-pyridin-3-ylethanone and related compounds plays a significant role in the field of organic synthesis, particularly in catalysis and the development of novel synthetic methods. For instance, the iridium-catalyzed annulation between 1,2-diarylethanone and 3-aminopropanol, leading to site-specific 2,3-diarylpyridines, showcases the potential of utilizing such compounds in catalytic reactions to achieve moderate yields. This reaction proceeds with sequential imine formation, alcohol oxidation, and intramolecular cyclization, offering insights into the versatility of pyridine derivatives in organic synthesis (Gu et al., 2017).

Antibacterial and Antifungal Applications

Research dedicated to the synthesis of compounds related to this compound has demonstrated potential applications in antibacterial and antifungal areas. For example, the synthesis and biological evaluation of compounds from the condensation reaction between 2-acetylpyridine and 2-formylpyridine revealed that these compounds possess moderate antifungal activity. Notably, one compound exhibited nine times higher activity towards Cryptococcus neoformans compared to Nistatin, used in medical practice, highlighting the potential of such derivatives in developing new antibacterial and antifungal agents (Rusnac et al., 2020).

Biocatalysis and Green Chemistry

The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the application of this compound derivatives in green chemistry. This approach uses recombinant Escherichia coli as a catalyst, achieving high yields and enantiomeric excess in an environmentally friendly manner. This method not only improves substrate tolerance and reduces product inhibition and toxicity but also significantly enhances the efficiency of synthesis, showcasing the role of these compounds in sustainable chemical processes (Chen et al., 2021).

Photocatalysis and Light-Responsive Materials

The development of photochromic diarylethene ligands featuring a 2-(imidazol-2-yl)pyridine coordination site, along with their iron(II) complexes, illustrates the use of pyridine derivatives in the field of light-responsive materials. These compounds undergo significant changes in their electronic structure upon light exposure, which could be harnessed for designing switchable photocatalytic systems and materials with tunable properties. Although the expected photoswitchable spin-crossover complexes were not achieved due to the formation of multinuclear complexes, this research opens avenues for exploring the photochemical behavior of pyridine derivatives in various applications (Lvov et al., 2019).

Properties

IUPAC Name |

2-cyclopropyl-1-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGQCSHOKQSLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)